N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide
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Description
This compound is a derivative of chromen-6-one (also known as coumarin), which is a heterocyclic compound . The molecule also contains a fluorophenyl group and a benzamide group. Compounds with these groups are often involved in a wide range of biological activities .
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions and functional group transformations . The exact synthesis pathway for this compound would depend on the specific positions of the substituents and the desired stereochemistry.Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a chromen-6-one core, a fluorophenyl group, and a benzamide group . The exact 3D structure would depend on the specific stereochemistry of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present . For example, the amide group might participate in hydrolysis or condensation reactions, while the aromatic rings might undergo electrophilic aromatic substitution.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the fluorine atom might increase its lipophilicity, while the amide group might allow for hydrogen bonding .Safety and Hazards
Mechanism of Action
The presence of a 4H-chromen-6-yl group in this compound suggests that it might interact with biological targets in a manner similar to other chromene derivatives. Chromenes are a class of compounds that have been found to exhibit various pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects .
The fluorophenyl group in this compound might enhance its ability to interact with certain biological targets. Fluorine atoms are often incorporated into drug molecules to improve their metabolic stability, potency, and selectivity .
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4-oxochromen-6-yl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO3/c1-14-4-2-3-5-18(14)23(27)25-17-10-11-21-19(12-17)20(26)13-22(28-21)15-6-8-16(24)9-7-15/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGLHMHKFDVLAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)OC(=CC3=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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